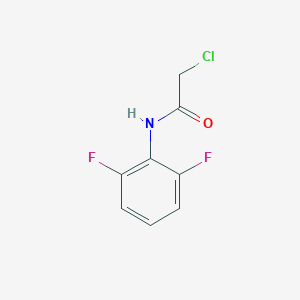

2-Chloro-N-(2,6-difluorophenyl)acetamide

Description

Significance of Aryl-Substituted Acetamides in Medicinal and Agricultural Chemistry

Aryl-substituted acetamides, where an aromatic ring is attached to the nitrogen atom of the acetamide (B32628) group, are of considerable importance. In medicinal chemistry, this structural motif is present in a number of therapeutic agents. The aryl group can be tailored to fit into the binding pockets of specific enzymes or receptors, leading to the development of drugs with high efficacy and selectivity.

In the agricultural sector, aryl-substituted acetamides have been extensively developed as herbicides. acs.org These compounds often act by inhibiting specific enzymes in weeds that are essential for their growth, while ideally showing selectivity and sparing the desired crops. The nature and substitution pattern of the aryl ring are critical in determining the herbicidal activity and spectrum. researchgate.net Furthermore, derivatives of N-aryl 2-chloroacetamides have demonstrated potential as antimicrobial agents, including having antifungal and disinfectant properties. researchgate.net

Rationale for Investigating the 2-Chloro-N-(2,6-difluorophenyl)acetamide Structural Class

The specific structural features of this compound provide a compelling rationale for its investigation. The chloroacetyl group is a reactive moiety that can participate in various chemical transformations, making it a valuable building block in organic synthesis. The presence of a chlorine atom on the alpha-carbon of the acetamide can enhance the biological activity of the molecule. nist.gov

The 2,6-difluorophenyl group is of particular interest. The fluorine atoms are highly electronegative and can significantly alter the electronic properties of the aromatic ring. ijpsr.info This can influence the compound's reactivity and its ability to form hydrogen bonds, which are crucial for molecular recognition in biological systems. The substitution at the 2 and 6 positions can also induce a specific conformation of the molecule, which may be favorable for binding to a biological target. The exploration of compounds with similar structures has been pursued for their potential antimicrobial, antifungal, and insecticidal properties. ijpsr.info

Overview of Advanced Research Domains Applicable to Halogenated Acetamides

The study of halogenated acetamides is not limited to their synthesis and initial biological screening. A range of advanced research domains are being applied to understand their behavior at a molecular level. Computational chemistry, for instance, allows for the modeling of interactions between these molecules and their biological targets, aiding in the prediction of their activity and the design of more potent analogues.

Advanced spectroscopic techniques are crucial for the characterization of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structure and purity of newly synthesized halogenated acetamides. These analytical methods are indispensable for quality control and for elucidating the mechanisms of their chemical reactions and biological actions.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be detailed.

| Property | Value |

| Molecular Formula | C₈H₆ClF₂NO |

| InChI Key | KGKTXGFDPWHUBR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)NC(=O)CCl)F |

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of 2,6-difluoroaniline (B139000). ijpsr.info A common method is the reaction of 2,6-difluoroaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. ijpsr.info Alternatively, acetic anhydride (B1165640) can be used as the acylating agent. ijpsr.info The resulting product can be purified by standard laboratory techniques such as recrystallization.

Characterization of the synthesized compound would involve a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule. ¹⁹F NMR would be particularly useful for confirming the presence and chemical environment of the fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the amide, and the C-Cl and C-F bonds.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Research Findings

Research into the broader class of N-aryl 2-chloroacetamides has shown promising biological activities. researchgate.net Studies have demonstrated that these compounds can exhibit significant antibacterial and antifungal properties. researchgate.net The specific activity of this compound would need to be determined through targeted biological assays.

In the context of agricultural chemistry, the structural features of this compound suggest it could be investigated for herbicidal activity. The N-phenylacetamide core is a known toxophore in many commercial herbicides. researchgate.net The difluoro-substitution on the phenyl ring could modulate its efficacy and selectivity against different plant species.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKTXGFDPWHUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342462 | |

| Record name | 2-Chloro-N-(2,6-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-26-7 | |

| Record name | 2-Chloro-N-(2,6-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Chloroacetamide Core Structures

The formation of the chloroacetamide core of 2-chloro-N-(2,6-difluorophenyl)acetamide is primarily achieved through the creation of an amide bond. This is most commonly accomplished via acylation reactions involving a suitable amine precursor and a chloroacetylating agent.

Amide Bond Formation via Acylation Reactions (e.g., reaction with chloroacetyl chloride or chloroacetic acid)

The most prevalent method for the synthesis of this compound and its analogues is the reaction of the corresponding aniline (B41778) with chloroacetyl chloride. sphinxsai.comnih.gov This reaction, a nucleophilic acyl substitution, involves the attack of the amino group of the aniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. sphinxsai.com

A general representation of this reaction is the chloroacetylation of an aryl amine. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the susceptibility of the chlorine atom to be displaced by various nucleophiles. researchgate.net

Alternatively, chloroacetic acid can be used as the acylating agent, though this generally requires the use of a coupling agent to activate the carboxylic acid for amidation.

Investigation of Reactant Precursors and Optimization of Reaction Conditions

The key precursors for the synthesis of this compound are 2,6-difluoroaniline (B139000) and chloroacetyl chloride. The optimization of reaction conditions is crucial for achieving high yields and purity. Important parameters to consider include the choice of solvent, base, reaction temperature, and reaction time.

Commonly used solvents for this type of acylation include aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), and acetone. sphinxsai.comnih.gov The selection of the base is also critical; organic bases like triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or inorganic bases such as sodium acetate (B1210297) and potassium carbonate are frequently employed. sphinxsai.comnih.govnih.gov

For instance, in the synthesis of the analogous compound 2-chloro-N-(4-fluorophenyl)acetamide, chloroacetyl chloride was added to a solution of 4-fluoroaniline (B128567) and triethylamine in toluene, with cooling in an ice bath, followed by stirring at room temperature. nih.gov Another study on the synthesis of N-substituted acetamides from aryl amines and chloroacetyl chloride found that the combination of DBU as a base and THF as a solvent provided the best results, with high yields obtained at room temperature within 3-6 hours. sphinxsai.com The reaction temperature is often controlled, with initial cooling to manage the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion. sphinxsai.comnih.gov

| Precursors | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 4-Fluoroaniline, Chloroacetyl chloride | Triethylamine | Toluene | Ice bath, then room temperature | nih.gov |

| Substituted anilines, Chloroacetyl chloride | DBU | THF | Room temperature | sphinxsai.com |

| Anilines/Amines, Chloroacetyl chloride | Sodium acetate | Glacial acetic acid | Not specified | nih.gov |

Design and Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound offers several opportunities for modification to generate a diverse range of analogues and derivatives. These modifications can be broadly categorized into alterations of the aryl and acyl moieties and transformations involving the reactive chloro group.

Strategies for Modifying the Aryl and Acyl Moieties

Modification of the aryl moiety typically involves starting with different substituted anilines. By varying the substituents on the phenyl ring, a library of N-aryl-2-chloroacetamides can be synthesized. For example, using anilines with different electronic and steric properties allows for the investigation of structure-activity relationships in various applications. ijpsr.info

Changes to the acyl moiety are less common but can be achieved by using different haloacetyl chlorides (e.g., bromoacetyl chloride) or by introducing substituents on the acetyl backbone.

Exploration of Nucleophilic Substitution at the Chloro Group

The chlorine atom in this compound is a reactive site for nucleophilic substitution, providing a straightforward route to a wide array of derivatives. researchgate.net This reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon susceptible to nucleophilic attack.

A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom bonds. These reactions are typically carried out in the presence of a base to facilitate the reaction.

Nitrogen Nucleophiles: Amines are common nucleophiles used to introduce new nitrogen-containing functional groups. For example, reaction with primary or secondary amines can yield N-substituted glycinamides.

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form the corresponding α-ether acetamides.

Sulfur Nucleophiles: Thiols and thiophenols are potent nucleophiles that readily displace the chloride to form α-thioether acetamides. ekb.eg Thiolate anions are excellent nucleophiles for SN2 reactions with alkyl halides. libretexts.org

The general scheme for nucleophilic substitution on N-aryl 2-chloroacetamides can be summarized as follows, where Nu represents a nucleophile:

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Nitrogen | Ammonia, Primary/Secondary Amines | Glycinamide derivatives | researchgate.net |

| Oxygen | Alcohols, Phenols (as alkoxides/phenoxides) | α-Aryloxy/Alkoxy acetamides | researchgate.net |

| Sulfur | Thiols, Thiophenols | α-Thioether acetamides | researchgate.netekb.eg |

Mechanistic Studies of Synthetic Reaction Pathways

The synthesis of this compound via the reaction of 2,6-difluoroaniline and chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,6-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, typically facilitated by a base, to yield the final amide product and hydrochloric acid. The base plays a crucial role in neutralizing the generated HCl, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as geometry optimization. For 2-Chloro-N-(2,6-difluorophenyl)acetamide, DFT calculations, often employing functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311G(d,p), are used to predict geometric parameters. nih.goviucr.org These calculations typically reveal that the optimized structure shows good agreement with experimental data where available, though slight variations in bond lengths can occur as theoretical models often depict an isolated molecule in the gas phase. nih.goviucr.org

The electronic structure of the molecule is also explored using DFT. The high electronegativity of the fluorine and chlorine atoms significantly influences the electron density distribution across the molecule. The difluorophenyl ring acts as a strong electron-withdrawing group, which impacts the properties of the acetamide (B32628) side chain.

Below is an interactive table of selected optimized geometrical parameters for this compound, calculated using DFT.

Analysis of Conformational Preferences and Energetics

The rotational barriers around single bonds in this compound give rise to different conformers. The amide bond (C-N) typically exhibits a significant rotational barrier due to partial double bond character. semanticscholar.org Theoretical calculations are used to determine the relative energies of these conformers. For similar N-phenylacetamides, the conformation of the N-H bond relative to the carbonyl group (C=O) and the orientation of the chloroacetyl group are of particular interest. nih.govresearchgate.net The presence of the two ortho-fluorine atoms on the phenyl ring creates steric hindrance that influences the rotational angle between the phenyl ring and the amide plane. Computational studies suggest that the most stable conformer is one that minimizes steric repulsion while allowing for favorable intramolecular interactions, such as weak hydrogen bonds.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of this compound by analyzing the distribution and energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). xisdxjxsu.asia The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. xisdxjxsu.asia The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is typically localized on the phenyl ring and the amide group, while the LUMO is distributed over the chloroacetamide moiety. nih.goviucr.org This distribution suggests that the phenyl ring is the primary site for electrophilic attack, whereas the chloroacetamide group is more susceptible to nucleophilic attack.

The following interactive table presents the calculated energies of the frontier molecular orbitals.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between orbitals, providing insight into intramolecular charge transfer and hyperconjugative interactions. researchgate.net This analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital.

In this compound, significant delocalization occurs from the lone pair of the nitrogen atom to the antibonding orbital of the carbonyl group (n -> π*), which contributes to the planar character and rotational barrier of the amide bond. researchgate.net NBO analysis can also reveal weaker intramolecular hydrogen bonds, such as interactions between the amide hydrogen and an ortho-fluorine atom, which can influence the molecule's conformational preference.

Prediction of Chemical Reactivity and Interaction Sites

Computational methods are also employed to predict the most likely sites for chemical reactions. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. xisdxjxsu.asia In the MEP of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and fluorine atoms, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue), often found near the amide hydrogen, are susceptible to nucleophilic attack. xisdxjxsu.asia

This theoretical data collectively provides a comprehensive model of the chemical behavior of this compound, guiding further experimental research into its properties and applications.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

A thorough review of scientific literature did not yield specific studies focused on the Molecular Electrostatic Potential (MEP) mapping of this compound. Computational chemistry analyses, such as Density Functional Theory (DFT), are often employed to generate MEP maps. These maps are valuable tools for visualizing the electron density distribution around a molecule, thereby identifying regions susceptible to electrophilic and nucleophilic attack.

In a typical MEP map, regions of negative potential, indicated by shades of red and yellow, correspond to areas with a high electron density and are prone to electrophilic attack. These are often found around electronegative atoms like oxygen, nitrogen, and fluorine. Conversely, areas with positive potential, depicted in blue, signify electron-deficient regions that are susceptible to nucleophilic attack. Such regions are commonly located around hydrogen atoms, particularly those bonded to electronegative atoms.

While the principles of MEP analysis are well-established, specific computational data detailing the electrostatic potential values and the precise locations of electrophilic and nucleophilic sites for this compound are not available in the public domain based on the conducted search.

In Silico Approaches for Biological Target Interaction Prediction (Molecular Docking)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a ligand and its target.

Despite the common application of this technique for compounds with potential biological activity, specific molecular docking studies for this compound have not been identified in the reviewed literature. Such studies would involve docking the compound into the active site of various biological targets to predict its potential mechanism of action or to identify potential protein interactions. The results are often presented with data on binding energies (kcal/mol) and visualizations of the interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's binding pocket.

The absence of such published research means that there is currently no specific data available on the predicted biological targets or the molecular interactions of this compound from docking studies.

Environmental Fate and Degradation Studies of Chloroacetamide Analogues

Biotransformation Pathways in Environmental Matrices

Biotransformation is a key process governing the environmental fate of chloroacetamide herbicides. It involves the structural alteration of the parent compound by living organisms, predominantly microorganisms, into various metabolites. This process typically begins with the adsorption of the herbicide onto microbial cell surfaces, followed by transport across the cell membrane and subsequent metabolism through various biochemical pathways such as oxidation, reduction, or hydrolysis. researchgate.net

Degradation of chloroacetamide herbicides in the environment is mainly facilitated by microbial metabolism. researchgate.net Various microbial strains have been identified as effective degraders of these compounds. researchgate.net

For instance, studies on the chloroacetanilide herbicide alachlor (B1666766) have demonstrated the degradation potential of both fungi and bacteria isolated from soil. nih.gov The bacterium Xanthomonas axonopodis and the fungus Aspergillus niger have shown a significant ability to metabolize alachlor. nih.gov In one 35-day study, Xanthomonas axonopodis degraded 82.1% of the initial alachlor concentration, while Aspergillus niger degraded 72.6%. nih.gov Other fungi, such as Aspergillus flavus and Penicillium chrysogenum, showed lower degradation capabilities at 17.1% and 5.5%, respectively. nih.gov Aspergillus niger is known to produce organic acids that can acidify its environment, which may promote the oxidation and enzymatic cleavage of pollutants. researchgate.net

The degradation pathways can differ between aerobic and anaerobic bacteria. researchgate.net In aerobic bacteria, the process often starts with an N/C-dealkylation reaction, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net In contrast, dechlorination is typically the initial reaction in anaerobic bacteria. researchgate.net Key enzymes involved in the bacterial degradation of chloroacetamides include amidases, hydrolases, reductases, ferredoxin, and cytochrome P450 oxygenase. researchgate.net Fungal degradation pathways are often more complex and can produce a more diverse range of products. researchgate.net

The microbial transformation of chloroacetamide herbicides leads to the formation of various intermediate metabolites. For example, important intermediates in the metabolic pathway of herbicides like alachlor and acetochlor (B104951) are 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), respectively. nih.gov Subsequent metabolism of these intermediates can produce aniline (B41778) derivatives such as 2,6-diethylaniline (B152787) (DEA) and 2-methyl-6-ethylaniline (MEA). nih.gov

In the case of alachlor degradation by Xanthomonas axonopodis and Aspergillus niger, several residues have been identified, including:

1-chloroacetyl, 2,3-dihydro-7 ethylindole

7-ethyl-3-methyl-2-methoxy-2,3-dihydroindole

N-(2,6-diethylphenyl)-methyleneamine

7-Ethyl-N-methylindole nih.gov

Studies on structurally related dichloroacetamide safeners, which are often co-applied with chloroacetamide herbicides, have also identified novel biotransformation products. acs.orgacs.org These include monochlorinated species, glutathione (B108866) (GSH) conjugates, and other sulfur-containing species. acs.orgacs.org The proposed pathway for these compounds involves initial dechlorination, likely via microbial hydrolysis, followed by conjugation with glutathione. acs.orgnih.gov This suggests that conserved biotransformation mechanisms may exist across different classes of acetamide (B32628) compounds. acs.orgacs.org

Cometabolism is a primary mechanism for the microbial biotransformation of chloroacetamide herbicides and their related safeners. nih.govacs.orgnih.gov In this process, the microorganism does not use the herbicide as a primary source of energy or nutrients. Instead, the degradation occurs through the action of enzymes produced by the microbe for other purposes. nih.gov

Studies using aerobic microcosms inoculated with river sediment have shown that the biotransformation of dichloroacetamide safeners like benoxacor (B1667998) and dichlormid (B166021) proceeds primarily, if not exclusively, via cometabolism. acs.orgnih.gov Similarly, research on alachlor degradation by soil microbes indicated that cometabolism was the main mechanism employed by the microorganisms. nih.gov Microbial biotransformation is considered one of the most significant processes controlling the fate of chloroacetamide herbicides in the environment, with their metabolites sometimes accounting for up to 99% of the parent compound's measured concentration in surface and groundwater. acs.orgnih.gov

Environmental Persistence and Dissipation Studies in Various Media (e.g., soil, water, sediments)

The persistence of chloroacetamide herbicides in the environment is a key factor in determining their potential for long-term contamination. Persistence is often measured by the dissipation time 50% (DT50), or half-life, which is the time required for half of the initial concentration of the compound to degrade.

Studies on acetochlor, a widely used chloroacetamide herbicide, show that it is slightly persistent in soil. researchgate.net Laboratory experiments on soil samples from various depths found that acetochlor's half-life (DT50) ranged from 6.5 to 13.9 days in surface soils and from 20.3 to 26.7 days in subsurface soils. researchgate.net The time for 90% dissipation (DT90) was approximately four times longer than the DT50 values. researchgate.net Field studies showed slightly faster dissipation, with DT50 values of 5.7 and 7.7 days over two years. researchgate.net The persistence of another chloroacetamide, pendimethalin (B1679228), is also influenced by soil properties, with half-lives in laboratory studies ranging from 42 to 101 days. epa.gov

The mobility of these compounds is also a concern. Due to their structural properties, chloroacetamides are expected to be mobile in soils and can be readily transported into aqueous systems. walisongo.ac.id Acetochlor was detected in 17% of stream samples and 29% of rain samples in the midwestern United States during its first season of extensive use, though it was not found in the groundwater samples taken for that particular study. usgs.gov The absence in groundwater could be due to rapid degradation in the soil, insufficient time for transport to the aquifers, or lack of use in the specific well recharge areas. usgs.gov

| Study Type | Soil Depth | DT50 Range (Days) | Reference |

|---|---|---|---|

| Laboratory | Surface | 6.5 - 13.9 | researchgate.net |

| Laboratory | Subsurface | 20.3 - 26.7 | researchgate.net |

| Field | Not Specified | 5.7 - 7.7 | researchgate.net |

Modeling of Environmental Pathways and Prediction of Transformation Products

Computer-based modeling is an essential tool for understanding and predicting the environmental fate of herbicides. researchgate.net Degradation and persistence data, such as DT50 values, are indispensable inputs for these models, which aim to simulate the movement and transformation of chemicals in the environment. researchgate.net By incorporating data from both surface and subsurface soils, these models can improve their predictions regarding the potential for herbicides like acetochlor to move into groundwater. researchgate.net

Predictive modeling is particularly important because transformation products can be more mobile and widespread than the parent herbicides. nih.gov For many chloroacetamide herbicides, metabolites can constitute up to 99% of the total measured concentration in water systems. acs.orgnih.gov Therefore, models that can predict the formation of these transformation products are crucial for a comprehensive risk assessment.

While specific models for 2-Chloro-N-(2,6-difluorophenyl)acetamide are not detailed in the available literature, the principles applied to other chloroacetamides are relevant. These models would need to account for various factors, including the compound's physicochemical properties, soil characteristics, microbial activity, and climatic conditions to accurately predict its environmental pathway and the identity and concentration of its degradation products.

Influence of Environmental Conditions on Degradation Kinetics (e.g., anaerobic conditions)

The rate of degradation of chloroacetamide herbicides is significantly influenced by various environmental conditions. Factors such as soil type, depth, moisture, temperature, and the presence or absence of oxygen can alter degradation kinetics.

For acetochlor, degradation is faster in surface soils compared to subsurface soils, likely due to higher microbial activity and more favorable conditions in the upper soil layers. researchgate.net The degradation of pendimethalin also decreases with increased soil organic carbon but increases with higher temperature and moisture levels. epa.gov

The presence of oxygen is a critical factor. The initial degradation step for chloroacetamides in aerobic bacteria (N/C-dealkylation) differs from that in anaerobic bacteria (dechlorination). researchgate.net Studies on the biotransformation of the related dichloroacetamide safener furilazole (B1662145) have identified 2-hydroxyacetamide (B1193895) and oxamic acid metabolites as major products under both aerobic and anaerobic soil conditions. acs.org However, some transformation pathways, such as reductive dechlorination, may be unique to anaerobic or reducing environments, such as those found in certain soils and aquifers. walisongo.ac.idacs.org For pendimethalin, the half-life under anaerobic aquatic conditions was found to be 105 days in one study. epa.gov These findings highlight the importance of considering specific environmental contexts when evaluating the persistence and degradation pathways of chloroacetamide analogues.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-N-(2,6-difluorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis typically involves coupling 2,6-difluoroaniline with chloroacetyl chloride under controlled conditions. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of 2,6-difluoroaniline to chloroacetyl chloride, with excess base (e.g., NaOH or pyridine) to neutralize HCl byproducts .

- Temperature Control : Maintain temperatures between 0–5°C during reagent mixing to mitigate exothermic side reactions, followed by gradual warming to room temperature for completion .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. For analogs like 2-Chloro-N-(2,6-dimethylphenyl)acetamide, similar protocols achieve yields of 85–90% .

Methodological Note : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Adjust solvent polarity during purification if substituents (e.g., fluorine vs. methyl) alter solubility.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- 1H NMR : Aromatic protons (2,6-difluorophenyl) appear as doublets (δ 7.2–7.5 ppm, ≈ 8–10 Hz). The acetamide CHCl group resonates at δ 4.2–4.5 ppm .

- 19F NMR : Fluorine atoms exhibit distinct signals at δ -110 to -115 ppm (ortho-fluorine coupling) .

- IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ and N-H bend at 3300–3400 cm⁻¹ confirm amide formation .

- X-ray Crystallography : For structural analogs (e.g., N-(2,6-dichlorophenyl) derivatives), monoclinic crystal systems (space group P21/c) with hydrogen-bonded chains are observed. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Practical Tip : For fluorine-containing analogs, ensure deuterated solvents (e.g., DMSO-d6) are free of moisture to avoid signal splitting.

Advanced: How do structural modifications (e.g., substituent changes on the phenyl ring) influence biological activity?

Answer:

Comparative studies on analogs reveal:

- Antiarrhythmic Activity : Derivatives like 2-Chloro-N-(2,6-dimethylphenyl)acetamide show efficacy in ischemic arrhythmia models, likely due to sodium channel modulation. Fluorine substituents may enhance metabolic stability but reduce polarity, affecting bioavailability .

- Antimicrobial Activity : Substitution with thiazole or thiophene groups (e.g., 2-(2,6-dichlorophenyl)-N-thiazol-2-ylacetamide) improves Gram-positive bacterial inhibition (MIC = 8–16 µg/mL) via membrane disruption .

- SAR Insights : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity at the amide carbonyl, enhancing interactions with target proteins .

Experimental Design : Use in vitro assays (e.g., patch-clamp for ion channels, broth dilution for antimicrobials) paired with DFT calculations (B3LYP/6-31G*) to correlate electronic properties with activity.

Advanced: What computational methods predict the reactivity and stability of this compound?

Answer:

- DFT Calculations :

- Molecular Dynamics (MD) : Simulate solvation in lipid bilayers to predict membrane permeability. Fluorine substituents reduce logP values by 0.3–0.5 compared to methyl analogs .

Validation : Cross-reference computational results with experimental kinetics (e.g., hydrolysis rates in PBS buffer).

Data Contradiction: How to resolve discrepancies in reported crystallographic data for structural analogs?

Answer:

Discrepancies in unit cell parameters (e.g., a = 13.19 Å vs. 13.05 Å for dichlorophenyl vs. difluorophenyl analogs) arise from:

- Packing Effects : Fluorine’s smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) reduces steric hindrance, altering torsion angles .

- Hydrogen Bonding : N-H···O interactions in 2,6-difluoro derivatives form shorter contacts (2.8 Å vs. 3.1 Å in dichloro analogs), influencing lattice stability .

Resolution Strategy : Re-refine raw diffraction data (e.g., using SHELXL) with updated scattering factors for fluorine. Validate via R-factor convergence (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.